methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride
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Overview
Description
methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H9Br2NO2S·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 2 and 5 positions of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions.
Amino Acid Formation: The brominated thiophene is then reacted with a suitable amino acid precursor, such as methyl 2-amino-3-bromopropanoate, under appropriate conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted thiophene derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: The compound’s thiophene core makes it suitable for use in the development of organic semiconductors and conductive polymers.
Chemical Biology: It can be employed in the study of enzyme inhibitors and receptor ligands.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the amino and bromine groups can influence its binding affinity and selectivity for these targets. The thiophene ring can also participate in π-π interactions and hydrogen bonding, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate;hydrochloride: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride: Contains an indole ring instead of a thiophene ring.
Methyl 2-amino-3-(1-methyl-1H-indol-3-yl)propanoate;hydrochloride: Similar to the indole derivative but with a methyl group on the indole ring.
Uniqueness
methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride is unique due to the presence of two bromine atoms on the thiophene ring, which can significantly influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO2S.ClH/c1-13-8(12)5(11)2-4-3-6(9)14-7(4)10;/h3,5H,2,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGILAGWPKLJUOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(SC(=C1)Br)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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